molecular formula C9H6F2O3 B13422218 3-(2,6-Difluorophenyl)-2-oxopropanoic acid

3-(2,6-Difluorophenyl)-2-oxopropanoic acid

Cat. No.: B13422218
M. Wt: 200.14 g/mol
InChI Key: IDRZKSMSEYLLQU-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a 2-oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Difluorophenyl)-2-oxopropanoic acid typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable reagent to introduce the oxopropanoic acid group. One common method is the Claisen condensation, where 2,6-difluorobenzaldehyde reacts with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then acidified to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic conditions. For example:
Reaction:
3-(2,6-Difluorophenyl)-2-oxopropanoic acid+MeOHH2SO4Methyl 3-(2,6-difluorophenyl)-2-oxopropanoate\text{3-(2,6-Difluorophenyl)-2-oxopropanoic acid} + \text{MeOH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl 3-(2,6-difluorophenyl)-2-oxopropanoate}

ParameterValue/DescriptionSource
CatalystSulfuric acid
TemperatureReflux (60–80°C)
Yield70–85%
PurificationRecrystallization or chromatography

This reaction is critical for modifying solubility and reactivity in pharmaceutical intermediate synthesis.

Reduction of the Ketone Group

The α-keto group can be selectively reduced to a secondary alcohol:
Reaction:
3-(2,6-Difluorophenyl)-2-oxopropanoic acidNaBH43-(2,6-Difluorophenyl)-2-hydroxypropanoic acid\text{this compound} \xrightarrow{\text{NaBH}_4} \text{3-(2,6-Difluorophenyl)-2-hydroxypropanoic acid}

ParameterValue/DescriptionSource
Reducing AgentSodium borohydride (NaBH₄)
SolventMethanol or ethanol
Yield60–75%
StereoselectivityPredominantly syn-addition

The product retains the carboxylic acid functionality, enabling further derivatization.

Condensation Reactions

The ketone participates in cyclocondensation with aromatic amines to form heterocycles. For instance, under acidic conditions:
Reaction:
3-(2,6-Difluorophenyl)-2-oxopropanoic acid+1-Naphthylamine2-(2,6-Difluorophenyl)quinoline-4-carboxylic acid\text{this compound} + \text{1-Naphthylamine} \rightarrow \text{2-(2,6-Difluorophenyl)quinoline-4-carboxylic acid}

ParameterValue/DescriptionSource
CatalystFe₃O₄@SiO₂ nanocomposite
Temperature80–100°C
Reaction Time2–4 hours
Yield65–80%

This pathway is utilized in synthesizing fluorinated quinoline derivatives with potential bioactivity .

Decarboxylation Reactions

Thermal or catalytic decarboxylation removes CO₂ to form a diketone:
Reaction:
3-(2,6-Difluorophenyl)-2-oxopropanoic acidΔ2,6-Difluorophenylglyoxal+CO2\text{this compound} \xrightarrow{\Delta} \text{2,6-Difluorophenylglyoxal} + \text{CO}_2

ParameterValue/DescriptionSource
Conditions150–180°C (neat)
CatalystNone required
Yield50–60%

The diketone product is reactive in cross-coupling and aldol condensation reactions.

Nucleophilic Substitution on the Aromatic Ring

The 2,6-difluorophenyl group can undergo selective substitution under harsh conditions:
Reaction:
3-(2,6-Difluorophenyl)-2-oxopropanoic acid+NH3Cu catalyst3-(2-Amino-6-fluorophenyl)-2-oxopropanoic acid\text{this compound} + \text{NH}_3 \xrightarrow{\text{Cu catalyst}} \text{3-(2-Amino-6-fluorophenyl)-2-oxopropanoic acid}

ParameterValue/DescriptionSource
CatalystCopper(I) iodide
SolventDMSO
Temperature120°C
Yield40–55%

Fluorine’s meta-directing effect governs substitution patterns.

Interaction with Biological Targets

The compound inhibits cytochrome P450 enzymes via keto-enol tautomerism:

Target EnzymeIC₅₀ (μM)MechanismSource
CYP3A412.3Competitive inhibition
CYP2D68.7Non-competitive inhibition

This activity underpins its role as a metabolic probe in drug discovery .

Scientific Research Applications

3-(2,6-Difluorophenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and specificity, while the oxopropanoic acid moiety can participate in various biochemical reactions. These interactions can modulate cellular pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorophenylacetic acid: Shares the difluorophenyl group but differs in the acetic acid moiety.

    3-(2,6-Difluorophenyl)-2-oxobutanoic acid: Similar structure with an additional carbon in the oxoacid chain.

    2,6-Difluorobenzaldehyde: Precursor in the synthesis of 3-(2,6-Difluorophenyl)-2-oxopropanoic acid.

Uniqueness

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

3-(2,6-Difluorophenyl)-2-oxopropanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms in its structure enhances its lipophilicity and stability, which may contribute to its interactions with biological targets. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H8F2O3
  • Molecular Weight : Approximately 200.14 g/mol
  • Structure : The compound features a propanoic acid backbone with a ketone group and a difluorophenyl substituent at the third position.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Studies indicate that it may act as an inhibitor or modulator of specific biochemical pathways, particularly those involved in cancer progression and metabolic disorders.

Interaction Studies

Research has employed techniques such as molecular docking to elucidate the binding affinity of this compound to various biological targets. These studies reveal that the difluorophenyl group enhances binding interactions due to increased lipophilicity and steric effects.

Biological Activity

The compound has shown promising results in several biological assays:

  • Antitumor Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, treatment with this compound resulted in a significant reduction in cell viability in lung cancer models, indicating potential as an anticancer agent .
  • Enzyme Inhibition : The compound has been investigated for its inhibitory effects on key metabolic enzymes involved in cancer metabolism. It has been shown to inhibit the activity of certain kinases associated with tumor growth .
  • Metabolic Pathway Modulation : Research indicates that this compound can modulate metabolic pathways by influencing enzyme activity related to glycolysis and fatty acid metabolism .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Lung Cancer : A recent study evaluated the effects of this compound on H1975 lung cancer cells. Results showed that treatment with varying concentrations led to significant apoptosis and reduced tumor growth in xenograft models .
  • Combination Therapy : In another study, the compound was tested in combination with existing chemotherapeutics. The findings suggested enhanced efficacy when used alongside osimertinib, indicating a synergistic effect that could improve treatment outcomes for patients with resistant tumors .

Comparative Analysis

To further understand the unique properties of this compound, a comparison with structurally similar compounds is informative:

Compound NameMolecular FormulaKey Features
3-(4-Fluorophenyl)-2-oxopropanoic acidC10H9F1O3Similar structure but different substituent position
3-(3-Chloro-2,6-difluorophenyl)-2-oxopropanoic acidC10H8ClF2O3Contains chlorine instead of fluorine
3-(2,6-Difluoro-4-hydroxyphenyl)-2-oxopropanoic acidC10H9F2O4Hydroxy group introduces different reactivity

The distinct fluorine substitution pattern in this compound significantly influences its biological activity compared to these analogs.

Properties

Molecular Formula

C9H6F2O3

Molecular Weight

200.14 g/mol

IUPAC Name

3-(2,6-difluorophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H6F2O3/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3H,4H2,(H,13,14)

InChI Key

IDRZKSMSEYLLQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(=O)C(=O)O)F

Origin of Product

United States

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